8-APT-cGMP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

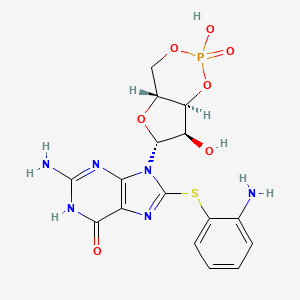

The synthesis of 8-APT-cGMP involves the modification of cyclic guanosine monophosphate (cGMP) by introducing a 2-aminophenylthio group at the 8th position of the guanine nucleobase . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, selective substitution reactions, and purification processes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. the production likely involves large-scale organic synthesis techniques, including the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

8-APT-cGMP undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: The 2-aminophenylthio group can participate in substitution reactions, leading to the formation of different analogues.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various analogues with different functional groups .

Scientific Research Applications

Cardiovascular Research

8-APT-cGMP has been employed in studies investigating its effects on vascular smooth muscle relaxation and platelet aggregation. Its ability to enhance cGMP levels contributes to vasodilation and anti-thrombotic effects, making it a candidate for therapeutic strategies against cardiovascular diseases.

Case Study:

In a study examining the effects of this compound on isolated pulmonary veins of newborn lambs, researchers found that it plays a crucial role in developing tolerance to nitric oxide, suggesting its importance in pulmonary vascular responses .

Neurological Studies

Research indicates that this compound may influence neuroprotection and neuronal signaling pathways. It has been investigated for its potential in treating neurodegenerative diseases by modulating cGMP signaling.

Case Study:

Experiments have shown that enhancing cGMP signaling can protect against neurodegeneration in cellular models, indicating the therapeutic potential of compounds like this compound in neurological disorders.

Interaction with Protein Kinase G

The compound activates protein kinase G (PKG), which phosphorylates target proteins involved in various cellular processes. This interaction is crucial for mediating the effects of cGMP in both cardiovascular and neuronal contexts.

| Mechanism | Description |

|---|---|

| Activation of PKG | Phosphorylates proteins leading to vasodilation and neuroprotection |

| Modulation of Ion Channels | Influences calcium and sodium influx through cyclic nucleotide-gated channels |

Innovative approaches such as targeted liposomal delivery systems are being developed to enhance the bioavailability and efficacy of cGMP analogues like this compound . This method could significantly improve treatment outcomes for conditions associated with dysregulated cGMP signaling.

Mechanism of Action

8-APT-cGMP exerts its effects by selectively activating cGMP-dependent protein kinase (cGK), particularly type I over type Iβ by a factor of 200 . This activation leads to various downstream effects, including the relaxation of smooth muscle tissues and modulation of cellular signaling pathways . The compound’s enhanced membrane permeability allows it to efficiently enter cells and exert its effects .

Comparison with Similar Compounds

8-Bromo-cGMP (8-Br-cGMP)

- Specificity : Binds both PKGI and PKGII with moderate affinity but lacks isotype selectivity due to interactions with conserved residues in the R-domain .

- Functional Effects : Activates broad downstream targets, including vasodilation and ion channel regulation, but results are confounded by off-target effects on phosphodiesterases (PDEs) .

- Limitations : Low specificity complicates interpretation in systems expressing multiple PKG isoforms or PDEs.

8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP)

- Specificity : Preferentially activates PKGI over PKGII, with higher affinity for the R-domain’s Site I compared to 8-APT-cGMP .

- Functional Effects : Induces VSMC relaxation and inhibits platelet aggregation but shows partial agonism at Site II, leading to variable dose-response outcomes .

- Limitations : Residual activity at Site II reduces its utility in studying Site I-specific signaling.

PET-cGMP (β-Phenyl-1,N²-etheno-cGMP)

- Specificity : Binds exclusively to Site II of the PKG R-domain, making it a complementary tool for Site II-specific studies .

- Functional Effects : Weak activator of PKG autophosphorylation but useful for probing conformational changes in the R-domain .

- Limitations : Minimal physiological relevance due to low efficacy in cellular assays.

This compound

- Specificity : Demonstrates superior selectivity for PKGIα by preferentially targeting Site I of the R-domain, with minimal cross-reactivity with PKGII or PDEs .

- Functional Effects: Reverses PDGF-BB-induced VSMC synthetic phenotype by normalizing Epiregulin expression and cytoskeletal organization without affecting OPN or MMP2, indicating pathway-specific modulation .

- Advantages : High stability and isotype specificity enable precise dissection of PKGIα-dependent mechanisms in complex cellular models.

Data Table: Key Properties of cGMP Analogs

| Compound | PKG Isoform Selectivity | Binding Site (R-Domain) | Stability | Key Functional Role | Limitations |

|---|---|---|---|---|---|

| 8-Br-cGMP | PKGI, PKGII | Sites I and II | Moderate | Broad PDE/PKG activation | Low specificity, PDE cross-talk |

| 8-pCPT-cGMP | PKGI > PKGII | Site I (partial Site II) | High | VSMC relaxation, platelet inhibition | Partial Site II agonism |

| PET-cGMP | PKGII | Site II | Low | Conformational studies | Low cellular efficacy |

| This compound | PKGIα | Site I | High | VSMC redifferentiation | Limited PKGII/PKG Iβ data |

Research Findings and Challenges

- Differential Binding Dynamics : The R-domain’s dual binding sites (I and II) exhibit distinct cGMP affinities. This compound’s Site I preference contrasts with 8-pCPT-cGMP’s partial Site II activity, explaining divergent effects on gene expression .

- Unresolved Issues : The molecular basis for Epiregulin-selective regulation by this compound remains unclear, warranting structural studies of PKGIα-Epiregulin interactions .

Biological Activity

8-APT-cGMP (8-(4-Aminophenylthio)-cyclic GMP) is a cyclic guanosine monophosphate (cGMP) analog known for its significant biological activities, particularly in modulating various signaling pathways. This article explores the compound's biological activity, focusing on its mechanisms, effects on ion channels, and potential therapeutic implications based on recent research findings.

This compound primarily acts as a selective activator of cGMP-dependent protein kinase (PKG). Its mechanism involves the modulation of several physiological processes through the activation of PKG, which plays a crucial role in vascular smooth muscle relaxation, neuronal signaling, and epithelial ion transport.

- Activation of PKG : Research indicates that this compound effectively activates PKG-Iα, leading to downstream effects that include vasodilation and modulation of ion channels .

- Influence on Ion Channels : The compound has been shown to stimulate the activity of epithelial sodium channels (ENaC) in oocytes, enhancing sodium reabsorption. This stimulation is dose-dependent and reversible, suggesting that this compound can be a potent modulator of ENaC activity .

Biological Effects

The biological effects of this compound span various systems, including cardiovascular and renal systems. Notable findings include:

- Cardiovascular Effects : The activation of PKG by this compound leads to vasodilation, which is beneficial in conditions like hypertension and heart failure. Studies have demonstrated that this compound can lower blood pressure by promoting relaxation of vascular smooth muscle .

- Renal Function : In renal physiology, this compound enhances sodium reabsorption through ENaC activation, which may have implications for conditions such as edema and hypertension .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Electrophysiological Studies

Electrophysiological assessments using two-electrode voltage-clamp techniques have provided insights into the action of this compound on ion channels:

- Current Measurements : The current levels induced by this compound were analyzed to determine EC50 values, revealing its potency in activating ENaC channels.

- Statistical Analysis : Data from these studies were processed using software tools like Clampfit and Origin for detailed statistical evaluation, confirming the reliability of findings regarding dose-response relationships .

Properties

Molecular Formula |

C16H17N6O7PS |

|---|---|

Molecular Weight |

468.4 g/mol |

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(2-aminophenyl)sulfanyl-1H-purin-6-one |

InChI |

InChI=1S/C16H17N6O7PS/c17-6-3-1-2-4-8(6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-7(28-14)5-27-30(25,26)29-11/h1-4,7,10-11,14,23H,5,17H2,(H,25,26)(H3,18,20,21,24)/t7-,10-,11-,14-/m1/s1 |

InChI Key |

GCSQHBMPLUMDCO-FRJWGUMJSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.